

Application Notes and Protocols: Ti₅Si₃ in Copper Matrix Composites for Enhanced Hardness

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Compound of Interest

Compound Name: *Titanium silicide (Ti₅Si₃)*

Cat. No.: *B078168*

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These application notes provide a comprehensive overview of the use of **titanium silicide (Ti₅Si₃)** as a reinforcing agent to enhance the hardness of copper matrix composites. This document includes a summary of quantitative data, detailed experimental protocols for composite fabrication and characterization, and a visual representation of the experimental workflow.

Introduction

Copper and its alloys are widely utilized in various industries due to their excellent electrical and thermal conductivity. However, their relatively low mechanical strength and hardness limit their application in areas requiring high wear resistance. The incorporation of hard ceramic phases, such as Ti₅Si₃, into the copper matrix is an effective strategy to improve these mechanical properties. Ti₅Si₃, a refractory intermetallic compound, possesses high hardness, a high melting point, and good thermal stability, making it an excellent candidate for reinforcing copper matrices. This document outlines the methodologies for creating and evaluating these advanced composite materials.

Data Presentation

The following tables summarize the quantitative data on the hardness of Ti₅Si₃-containing copper matrix composites as reported in the literature. The primary reinforcement discussed is a hybrid system of TiC and Ti₅Si₃.

Table 1: Hardness of As-Cast TiC-Ti₅Si₃ Reinforced Copper Matrix Composites

Material Composition	Vickers Hardness (HV)	Hardness Increase vs. As-Cast Pure Copper
As-Cast Pure Copper	62[1]	-
Cu-4.86Ti-1Si-0.43C	136[1]	2.2 times[1]
Cu-6.8Ti-1.4Si-0.6C	150[1][2]	~2.4 times
Cu-9.72Ti-2Si-0.86C	170[1][2]	2.74 times[1][2][3][4]

Table 2: Comparison with Other Copper Matrix Composites

Composite System	Reinforcement Content	Vickers Hardness (HV)
Cu-10.68TiC	10.68 wt.%	~105[1][2]
(TiC-Ti ₅ Si ₃)/Cu	(see Table 1)	136 - 170[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from the available literature and represent common practices in the field.

Protocol 1: In-Situ Fabrication of Ti₅Si₃/Cu Composites via Melt Reaction

This protocol is based on the in-situ synthesis of Ti₅Si₃ (and TiC) within a copper melt.

1. Raw Material Preparation:

- Start with high-purity copper, titanium powder, and silicon carbide (SiC) powder.
- Alternatively, for Ti₅Si₃ reinforcement without TiC, titanium and silicon powders can be used.

- Weigh the raw materials according to the desired final composition of the composite (e.g., Cu-4.86Ti-1Si-0.43C).[1]

2. Mixing and Compaction of Reactants:

- Thoroughly mix the titanium and silicon (or SiC) powders in a mechanical mixer to ensure homogeneity.
- Cold-press the powder mixture into a compact billet.

3. Melting and In-Situ Reaction:

- Place the pure copper in a crucible within a high-frequency induction heating furnace.
- Heat the copper to approximately 1250 °C to ensure complete melting.
- Introduce the cold-pressed Ti-Si (or Ti-SiC) compact into the copper melt. The reactants will dissolve and react in-situ to form Ti₅Si₃.
- Hold the melt at this temperature for approximately 2 minutes to allow for the completion of the reaction and homogenization.[4]

4. Casting:

- Pour the molten composite into a preheated graphite mold.
- Allow the casting to cool to room temperature.

5. Sample Preparation for Analysis:

- Cut sections from the as-cast composite ingot.
- Prepare the surfaces for microstructural analysis and hardness testing by standard metallographic procedures, including grinding and polishing.

Protocol 2: Fabrication of Ti₅Si₃/Cu Composites via Powder Metallurgy (Generalized)

This protocol outlines a general powder metallurgy route for producing Ti₅Si₃/Cu composites.

1. Powder Preparation and Mixing:

- Use commercially available copper powder (e.g., <63 μm particle size) and Ti₅Si₃ powder. Alternatively, use elemental Ti and Si powders for in-situ formation during sintering.
- Weigh the powders to achieve the desired volume or weight fraction of reinforcement.

- Mix the powders in a ball mill or other suitable blender for several hours to ensure a homogeneous distribution of the reinforcement particles within the copper matrix.[5]

2. Compaction:

- Pour the blended powder into a steel die.
- Uniaxially press the powder at room temperature using a hydraulic press. Compaction pressures can range from 550-650 MPa.[5] This step produces a "green" compact.

3. Sintering:

- Place the green compact in a tube furnace.
- Sinter the compact at a temperature below the melting point of copper, typically in the range of 800-900 °C, for a duration of 60-90 minutes.[5][6]
- The sintering process should be carried out under a protective atmosphere (e.g., argon or dissociated ammonia) to prevent oxidation of the copper.[7]

4. Post-Sintering Processing (Optional):

- Hot pressing or other secondary processing steps can be applied to further densify the composite.

5. Sample Preparation:

- Prepare the sintered samples for analysis using standard metallographic grinding and polishing techniques.

Protocol 3: Hardness Measurement (Vickers Microindentation)

This protocol follows the guidelines of ASTM E384 for microindentation hardness testing.

1. Sample Preparation:

- Ensure the surface of the composite sample is flat and polished to a mirror-like finish to allow for accurate measurement of the indentation.[8]

2. Test Procedure:

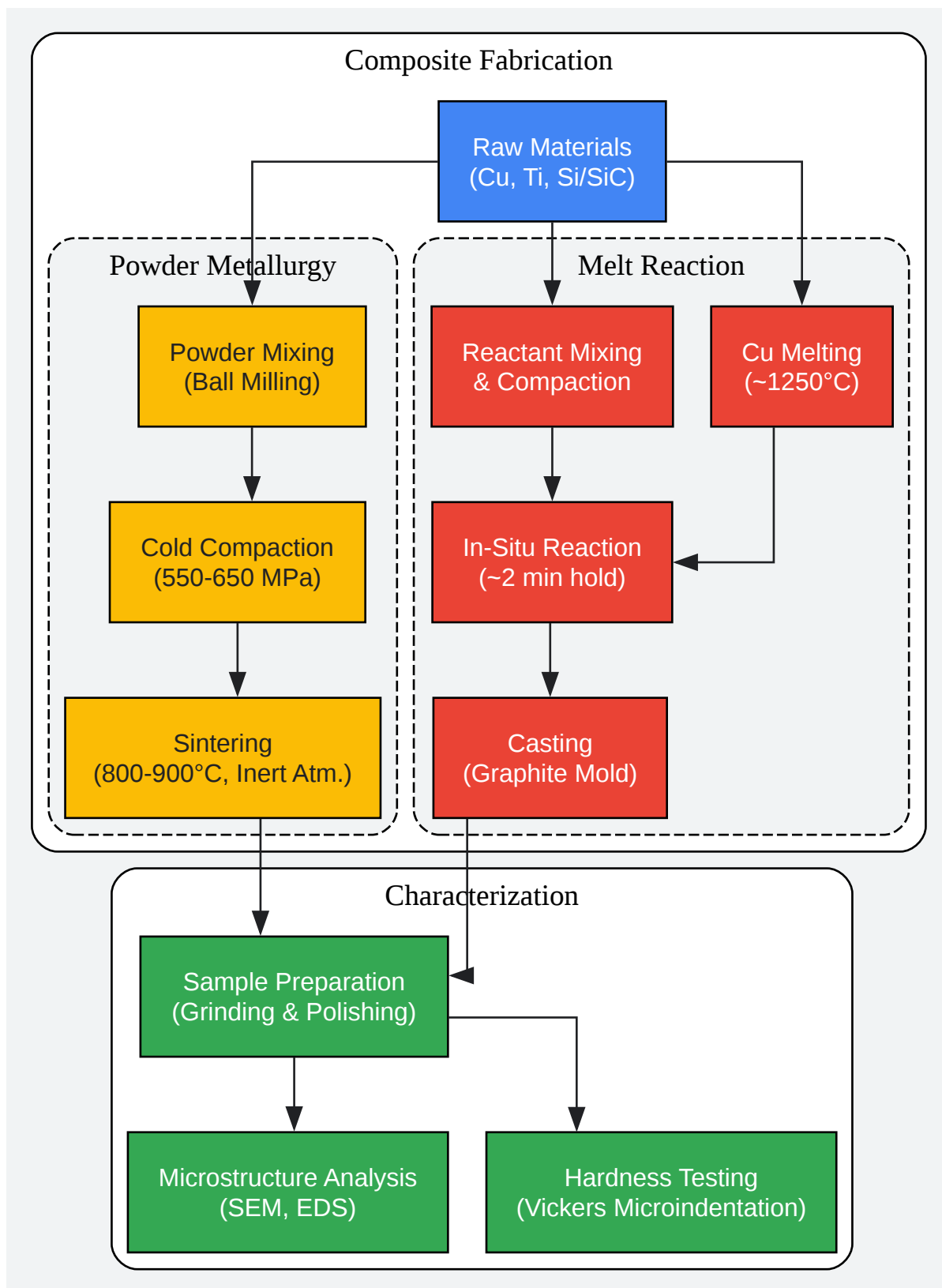
- Place the prepared sample on the stage of the Vickers microhardness tester.
- Select the appropriate test load. For microindentation, forces typically range from 1 to 1000 gf.[\[9\]](#)[\[10\]](#)
- The indenter, a square-based diamond pyramid with a 136° angle between opposite faces, is pressed into the material's surface.[\[11\]](#)
- Maintain the full load for a standard dwell time, typically 10 to 15 seconds.[\[11\]](#)

3. Measurement and Calculation:

- After the load is removed, measure the two diagonals of the resulting indentation using the microscope attached to the tester.[\[11\]](#)
- Calculate the average of the two diagonal measurements.
- The Vickers hardness number (HV) is then calculated using the formula: $HV = 1.854 * (F/d^2)$, where F is the applied load in kgf and d is the average diagonal length in mm. Alternatively, use standard conversion tables provided with the instrument.
- For reliable results, perform multiple indentations (e.g., 10 times) at different locations on the sample surface and calculate the average hardness value.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of Ti5Si3/Cu composites.



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